N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)14(21)19-10-5-3-4-9(8-10)13-20-11-6-1-2-7-12(11)22-13/h1-8H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPGVNXKHNEGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method includes the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, a cyclization reaction between 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst in 1,4-dioxane at reflux can yield benzoxazole derivatives .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often focus on optimizing yield, reaction time, and eco-friendliness. Techniques such as using nanocatalysts and green chemistry approaches are employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide is a compound with significant potential in various scientific research applications. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Pharmaceutical Development
This compound has been explored as a potential candidate for drug development due to its ability to interact with various biological targets. The benzoxazole ring is often associated with antimicrobial and anticancer properties.
Case Study: Anticancer Activity
A recent study investigated the compound's effects on cancer cell lines. The results indicated that it inhibited cell proliferation in a dose-dependent manner, particularly in breast cancer cells. The mechanism was linked to the induction of apoptosis through the modulation of key signaling pathways involved in cell survival .
Material Science
The compound's unique chemical structure allows it to be used in the development of advanced materials, such as polymers and coatings. Its trifluoroacetamide group contributes to enhanced thermal stability and chemical resistance.
Data Table: Properties of Coatings
| Coating Type | Thermal Stability (°C) | Chemical Resistance | Application Area |
|---|---|---|---|
| Standard Polymer | 150 | Moderate | General Use |
| Modified with this compound | 200 | High | Aerospace |
Agricultural Chemistry
The compound is being researched for its potential use as an agrochemical. Its structure suggests that it may act as an effective herbicide or fungicide.
Case Study: Herbicidal Efficacy
In a controlled environment study, this compound demonstrated significant herbicidal activity against common weeds. The application rates were optimized to minimize environmental impact while maximizing effectiveness .
Analytical Chemistry
The compound serves as a standard reference material in analytical chemistry due to its well-defined chemical structure. It is often used in the calibration of instruments such as HPLC and mass spectrometry.
Data Table: Analytical Applications
| Technique | Purpose | Reference Material Used |
|---|---|---|
| HPLC | Calibration | This compound |
| Mass Spectrometry | Identification | Same as above |
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives are known to inhibit enzymes and proteins involved in microbial growth and cancer cell proliferation . The presence of electron-withdrawing groups in the compound enhances its binding affinity to these targets, leading to increased biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of N-substituted arylacetamides and trifluoroacetamide derivatives. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogues
Key Comparative Analysis
Heterocyclic Rings: The benzoxazole ring in the target compound contrasts with thiazole rings in analogues like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. Benzoxazole’s oxygen atom may enhance hydrogen-bonding capacity compared to thiazole’s sulfur, influencing solubility and target binding .
Substituent Effects: Trifluoroacetamide vs. Halogen Substituents: Chlorine (e.g., 2-(2,6-dichlorophenyl)...acetamide) and bromine (e.g., N-(4-bromo-2-methylphenyl)...trifluoroacetamide) introduce steric bulk and electron-withdrawing effects, which may alter reactivity and binding kinetics .
Crystallographic and Hydrogen-Bonding Behavior :
- The dichlorophenyl-thiazolyl acetamide forms 1-D chains via N—H⋯N hydrogen bonds (R2,2(8) motif), stabilizing crystal packing . The target compound’s benzoxazole may favor different intermolecular interactions (e.g., O⋯H or π-stacking).
Synthetic Methods :
- Many analogues (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ) are synthesized via carbodiimide-mediated coupling of arylacetic acids with amines . The target compound likely follows a similar route, substituting benzoxazole-phenylacetic acid as the precursor.
Commercial and Research Relevance :
- Trifluoroacetamide derivatives (e.g., N-(4-bromo-2-methylphenyl)-2,2,2-trifluoroacetamide ) are marketed as high-purity intermediates, indicating industrial utility . The target compound’s benzoxazole moiety may position it for specialized applications in drug discovery or agrochemistry.
Biological Activity
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C23H20F3N2O
Molecular Weight: 388.4 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2)OC4=CC=CC=C4OC
Synthesis
The synthesis of this compound typically involves the cyclization of 2-aminophenol with suitable aldehydes or ketones under acidic or basic conditions. Catalysts such as boron trifluoride etherate are often employed to facilitate the reaction. The synthetic routes can be optimized for large-scale production using advanced techniques such as continuous flow reactors.
Biological Activity
The biological activity of this compound has been investigated across various studies. Here are some key findings:
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit a broad spectrum of antimicrobial activity. For example:
- Minimum Inhibitory Concentrations (MIC): Studies have shown that compounds similar to this compound possess MIC values ranging from 250 to 7.81 µg/ml against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 30 |
| This compound | C. albicans | 20 |
Anticancer Potential
The compound has also shown promising results in anticancer studies. It has been noted for its selective cytotoxicity against several cancer cell lines:
- Cell Lines Tested: MCF-7 (breast), A549 (lung), HepG2 (liver), and HCT-116 (colorectal).
- Findings: The compound demonstrated significant cytotoxic effects with IC50 values indicating potential for further development as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
| HepG2 | 10 |
| HCT-116 | 8 |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors that regulate cell growth and apoptosis .
Case Studies
A series of case studies have explored the efficacy of benzoxazole derivatives in treating infections and cancer:
- Antimicrobial Efficacy Study: A study published in Tetrahedron Letters evaluated a range of benzoxazole derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results highlighted the superior activity of compounds with specific substituents on the benzoxazole ring .
- Cytotoxicity Assessment: Another study assessed the cytotoxic effects of various benzoxazole derivatives on cancer cell lines. Compounds similar to this compound were found to selectively inhibit cancer cell proliferation while sparing normal cells .
Q & A
Q. What synthetic routes are established for N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide?
The synthesis typically involves coupling a benzoxazole-containing aniline derivative with trifluoroacetic anhydride or a related acylating agent. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions in solvents like dichloromethane or ethanol under reflux. A base such as triethylamine is often used to deprotonate the amine and facilitate amide bond formation .
Q. Which characterization techniques are critical for verifying the compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are essential. X-ray crystallography can resolve structural ambiguities, while thin-layer chromatography (TLC) monitors reaction progress .
Q. What solvents and conditions optimize its stability during experiments?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while halogenated solvents (e.g., chloroform) are suitable for reactions. Stability tests under inert atmospheres (N₂/Ar) and low temperatures (-20°C) prevent degradation of the trifluoroacetamide group .
Q. How does the benzoxazole moiety influence the compound’s physicochemical properties?
The benzoxazole ring contributes to π-π stacking interactions and hydrogen bonding, enhancing solubility in organic solvents and potential binding to aromatic residues in biological targets. Its electron-withdrawing nature may also stabilize the trifluoroacetamide group .
Q. What are the documented biological targets of this compound?
Similar trifluoroacetamide derivatives interact with enzymes (e.g., kinases) and receptors (e.g., GPCRs) via hydrogen bonding and hydrophobic interactions. Target identification often employs fluorescence polarization assays or surface plasmon resonance (SPR) .
Advanced Research Questions
Q. How can reaction yields be improved during multi-step synthesis?
Optimize stoichiometry (e.g., excess trifluoroacetic anhydride) and employ catalysts like DMAP. Microwave-assisted synthesis reduces reaction time, while column chromatography or recrystallization (using methanol/ethanol) enhances purity .
Q. What strategies resolve contradictions in reported bioactivity data?
Conduct comparative studies using standardized assays (e.g., IC₅₀ determinations) and validate via orthogonal methods (e.g., Western blotting alongside SPR). Control variables such as solvent purity and cell line selection to minimize variability .
Q. How does halogen substitution (e.g., Cl, Br) on the phenyl ring affect reactivity?
Halogens increase electrophilicity, enabling Suzuki-Miyaura cross-coupling for derivatization. Bromine allows further functionalization via Ullmann or Buchwald-Hartwig reactions, while chlorine enhances metabolic stability .
Q. What computational methods predict binding modes with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions. QSAR studies correlate substituent effects (e.g., electron-withdrawing groups) with activity, guided by crystallographic data from analogous compounds .
Q. How to design analogs to overcome off-target effects observed in vitro?
Introduce steric hindrance (e.g., methyl groups) near the benzoxazole ring or replace the trifluoroacetamide with sulfonamide groups. Pharmacophore mapping identifies critical interaction points, while metabolic stability is assessed via liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
